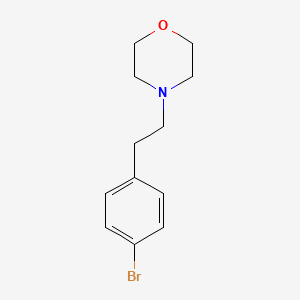

4-(4-Bromophenethyl)morpholine

Description

Structure

3D Structure

Properties

IUPAC Name |

4-[2-(4-bromophenyl)ethyl]morpholine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NCUTUFSXCVKNAD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCN1CCC2=CC=C(C=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50479308 | |

| Record name | 4-(4-BROMOPHENETHYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

736991-39-2 | |

| Record name | 4-[2-(4-Bromophenyl)ethyl]morpholine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=736991-39-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(4-BROMOPHENETHYL)MORPHOLINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50479308 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-Bromophenethyl)morpholine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

4-(4-Bromophenethyl)morpholine chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the available chemical and physical properties of 4-(4-bromophenethyl)morpholine. Due to the limited availability of experimental data for this specific compound, this document primarily relies on predicted data from computational models. A proposed synthetic route based on established chemical transformations is presented, along with a discussion of the potential biological significance of this molecule in the context of related N-substituted morpholine derivatives. This guide aims to serve as a foundational resource for researchers interested in the synthesis, characterization, and potential applications of this compound.

Chemical Properties and Data

Currently, there is a notable absence of experimentally determined physical and chemical properties for this compound in publicly accessible literature. The data presented in this section is derived from computational predictions available through the PubChemLite database. These values should be considered as estimates and require experimental validation.[1]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C12H16BrNO | PubChemLite[1] |

| Molecular Weight | 270.16 g/mol | PubChemLite[1] |

| Monoisotopic Mass | 269.04153 Da | PubChemLite[1] |

| XlogP (predicted) | 2.5 | PubChemLite[1] |

| InChI | InChI=1S/C12H16BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | PubChemLite[1] |

| InChIKey | NCUTUFSXCVKNAD-UHFFFAOYSA-N | PubChemLite[1] |

| SMILES | C1COCCN1CCC2=CC=C(C=C2)Br | PubChemLite[1] |

Note: The predicted collision cross section (CCS) values for various adducts are also available in the PubChemLite entry and may be of interest for mass spectrometry-based analyses.[1]

Proposed Synthesis Protocol

Reaction:

Morpholine + 1-Bromo-4-(2-bromoethyl)benzene → this compound

Materials:

-

Morpholine (1.0 equivalent)

-

1-Bromo-4-(2-bromoethyl)benzene (1.0 - 1.2 equivalents)

-

Potassium carbonate (K₂CO₃), anhydrous (2.0 equivalents)

-

Acetonitrile (CH₃CN), anhydrous

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle or oil bath

-

Standard laboratory glassware for workup and purification

Experimental Procedure:

-

To a dry round-bottom flask, add morpholine (1.0 eq.) and dissolve it in anhydrous acetonitrile (approximately 10 mL per mmol of morpholine).

-

Add anhydrous potassium carbonate (2.0 eq.) to the stirred solution.

-

To this suspension, add 1-bromo-4-(2-bromoethyl)benzene (1.0-1.2 eq.) dropwise at room temperature.

-

Heat the reaction mixture to reflux (the boiling point of acetonitrile is approximately 82°C).

-

Monitor the progress of the reaction using an appropriate analytical technique, such as Thin-Layer Chromatography (TLC), until the starting materials are consumed (typically 4-12 hours).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the solid potassium carbonate and wash the filter cake with a small amount of acetonitrile.

-

Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purify the crude product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterize the final product using analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.

Potential Biological Significance and Signaling Pathways

Specific biological activities or signaling pathway interactions for this compound have not been reported. However, the morpholine moiety is a well-established pharmacophore in medicinal chemistry, known to be present in a wide range of biologically active compounds.[4][5][6] N-substituted morpholine derivatives have shown diverse pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[4][6]

The presence of the 4-bromophenethyl group may confer specific properties to the molecule, potentially influencing its interaction with biological targets. For instance, N-alkylated morpholines have been investigated as inhibitors of the PI3K/Akt signaling pathway, which is often dysregulated in cancer.[2] The lipophilic nature of the bromophenethyl group could facilitate passage through cellular membranes and interaction with hydrophobic pockets of target proteins.

Given the broad spectrum of activities observed for N-substituted morpholines, it is plausible that this compound could be a candidate for screening in various biological assays, particularly in the areas of oncology and neuroscience, where morpholine-containing compounds have shown promise.[7] Further research is required to elucidate any specific biological functions and mechanisms of action.

Visualizations

Diagram 1: Proposed Synthesis Workflow for this compound

Caption: A flowchart illustrating the proposed synthetic route for this compound.

Conclusion

This compound is a compound for which there is currently a significant lack of experimentally derived data. The information presented in this guide, based on computational predictions and analogies to similar structures, provides a starting point for researchers. The proposed synthesis protocol offers a viable route for obtaining this compound, which would enable the necessary experimental characterization of its physicochemical properties and the exploration of its potential biological activities. The prevalence of the morpholine scaffold in pharmacologically active molecules suggests that this compound could be a valuable subject for future investigation in drug discovery and development.

References

- 1. PubChemLite - this compound (C12H16BrNO) [pubchemlite.lcsb.uni.lu]

- 2. benchchem.com [benchchem.com]

- 3. cyberleninka.ru [cyberleninka.ru]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. e3s-conferences.org [e3s-conferences.org]

- 7. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

Technical Whitepaper: 4-(4-Bromophenethyl)morpholine (CAS 736991-39-2)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed technical overview of 4-(4-Bromophenethyl)morpholine, a key building block in modern drug discovery, particularly in the development of Proteolysis Targeting Chimeras (PROTACs). This whitepaper covers its physicochemical properties, a representative synthetic protocol, and its application in the rapidly evolving field of targeted protein degradation. The information presented is intended to support researchers and scientists in leveraging this versatile molecule for the development of novel therapeutics.

Introduction

This compound is a synthetic organic compound featuring a morpholine ring connected to a bromophenethyl group. The presence of the reactive bromophenyl moiety and the morpholine scaffold makes it a valuable intermediate in medicinal chemistry. The morpholine ring is a privileged structure in drug design, often incorporated to improve the pharmacokinetic properties of a molecule. The bromophenyl group serves as a versatile handle for a variety of cross-coupling reactions, enabling its conjugation to other molecular entities.

While specific biological activity for this compound itself is not extensively documented in public literature, its primary utility lies in its role as a linker or building block for more complex molecules, most notably PROTACs.

Physicochemical Properties

Quantitative data for this compound is summarized in the table below. For comparative purposes, data for the related compound 4-(4-Bromophenyl)morpholine is also included.

| Property | This compound | 4-(4-Bromophenyl)morpholine |

| CAS Number | 736991-39-2 | 30483-75-1[1][2] |

| Molecular Formula | C12H16BrNO | C10H12BrNO[1][2] |

| Molecular Weight | 270.17 g/mol | 242.11 g/mol [1][2] |

| Appearance | Not specified | White to off-white crystalline powder[3] |

| Melting Point | Not specified | 114-118 °C[2][3] |

| Purity | ≥98% (commercially available) | ≥97% (commercially available)[2] |

| Predicted XlogP | 2.5 | 2.1[1] |

Synthesis

Representative Experimental Protocol: N-alkylation of Morpholine

Materials:

-

Morpholine

-

1-(2-Bromoethyl)-4-bromobenzene

-

Potassium carbonate (K2CO3) or other suitable base

-

Acetonitrile (CH3CN) or other suitable solvent

-

Dichloromethane (CH2Cl2)

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine

-

Anhydrous magnesium sulfate (MgSO4) or sodium sulfate (Na2SO4)

-

Silica gel for column chromatography

-

Hexanes

-

Ethyl acetate

Procedure:

-

To a solution of morpholine (1.1 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add a solution of 1-(2-bromoethyl)-4-bromobenzene (1.0 equivalent) in acetonitrile dropwise to the stirring mixture.

-

Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and filter to remove the inorganic base.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Dissolve the crude product in dichloromethane and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure this compound.

Application in PROTAC Development

PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by hijacking the cell's ubiquitin-proteasome system. A PROTAC consists of three key components: a ligand that binds to the POI, a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands.

This compound is an ideal building block for the linker component of a PROTAC. The morpholine end can be incorporated into the linker chain to modulate solubility and cell permeability, while the bromophenyl group provides a reactive site for conjugation to either the POI-binding ligand or the E3 ligase ligand, typically through a Suzuki or Buchwald-Hartwig cross-coupling reaction.

PROTAC Mechanism of Action

The general mechanism of action for a PROTAC is depicted in the following signaling pathway diagram.

Caption: General mechanism of action for a PROTAC molecule.

Experimental Workflow: PROTAC Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a PROTAC utilizing a building block such as this compound.

Caption: Generalized workflow for the synthesis of a PROTAC.

Conclusion

This compound is a valuable and versatile building block for the synthesis of complex bioactive molecules, particularly in the burgeoning field of targeted protein degradation with PROTACs. Its chemical features allow for straightforward incorporation into linker structures, providing a means to modulate the physicochemical properties of the final PROTAC molecule and enabling efficient conjugation to protein-targeting ligands. This technical guide provides a foundational understanding of its properties and applications to aid researchers in the design and synthesis of next-generation therapeutics.

References

An In-depth Technical Guide to 4-(4-Bromophenethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

Abstract

Molecular Structure and Identification

4-(4-Bromophenethyl)morpholine is a substituted morpholine derivative characterized by a 4-bromophenethyl group attached to the nitrogen atom of the morpholine ring.

Molecular Structure Diagram:

Caption: 2D structure of this compound.

Table 1: Chemical Identifiers and Properties

| Property | Value | Source |

| IUPAC Name | 4-[2-(4-bromophenyl)ethyl]morpholine | PubChemLite[1] |

| CAS Number | 736991-39-2 | |

| Molecular Formula | C12H16BrNO | PubChemLite[1] |

| Molecular Weight | 270.16 g/mol | |

| Canonical SMILES | C1COCCN1CCC2=CC=C(C=C2)Br | PubChemLite[1] |

| InChI | InChI=1S/C12H16BrNO/c13-12-3-1-11(2-4-12)5-6-14-7-9-15-10-8-14/h1-4H,5-10H2 | PubChemLite[1] |

| InChIKey | NCUTUFSXCVKNAD-UHFFFAOYSA-N | PubChemLite[1] |

Proposed Synthesis Protocol

A plausible and efficient method for the synthesis of this compound involves the nucleophilic substitution of a suitable haloalkane with morpholine. A common route would be the reaction of morpholine with 1-bromo-4-(2-bromoethyl)benzene.

Reaction Scheme:

Morpholine + 1-bromo-4-(2-bromoethyl)benzene → this compound

Experimental Protocol:

-

Reaction Setup: To a solution of morpholine (1.1 equivalents) in a suitable aprotic polar solvent such as acetonitrile or dimethylformamide (DMF) in a round-bottom flask, add a base such as potassium carbonate (2.0 equivalents).

-

Addition of Alkylating Agent: To the stirred suspension, add a solution of 1-bromo-4-(2-bromoethyl)benzene (1.0 equivalent) in the same solvent dropwise at room temperature.

-

Reaction Conditions: Heat the reaction mixture to 60-80 °C and monitor the progress of the reaction by thin-layer chromatography (TLC).

-

Work-up: After completion of the reaction (typically 4-6 hours), cool the mixture to room temperature and filter to remove the inorganic base. Concentrate the filtrate under reduced pressure to remove the solvent.

-

Purification: Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate. Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to yield pure this compound.

-

Characterization: The structure of the final compound should be confirmed by spectroscopic methods such as ¹H NMR, ¹³C NMR, IR spectroscopy, and mass spectrometry.

Synthesis and Purification Workflow:

References

Synthesis of 4-(4-Bromophenethyl)morpholine: A Technical Guide to Precursors and Methodologies

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the core synthesis precursors and experimental methodologies for the preparation of 4-(4-bromophenethyl)morpholine, a versatile intermediate in pharmaceutical and agrochemical research. The primary synthetic routes, focusing on N-alkylation and reductive amination, are presented with a comprehensive breakdown of precursor synthesis, reaction conditions, and quantitative data.

Overview of Synthetic Strategies

The synthesis of this compound can be efficiently achieved through two principal pathways:

-

N-Alkylation of Morpholine: This robust method involves the reaction of morpholine with a 4-bromophenethyl halide, typically 4-bromophenethyl bromide. This approach is straightforward and relies on the nucleophilic character of the morpholine nitrogen.

-

Reductive Amination: This alternative strategy entails the reaction of a 4-bromophenylacetaldehyde derivative with morpholine in the presence of a reducing agent. This one-pot reaction is a cornerstone of amine synthesis in medicinal chemistry.[1][2][3]

This guide will primarily focus on the N-alkylation pathway due to the more readily available and detailed experimental procedures for its precursors.

N-Alkylation Synthesis Pathway

The N-alkylation route is a two-step process commencing with the synthesis of the key precursor, 4-bromophenethyl bromide, from commercially available starting materials.

Precursor Synthesis

The synthesis of the alkylating agent, 4-bromophenethyl bromide, is typically achieved in two stages: the reduction of a suitable carbonyl compound to 4-bromophenethyl alcohol, followed by the conversion of the alcohol to the bromide.

4-Bromophenethyl alcohol can be prepared by the reduction of methyl 4-bromophenylacetate.[4]

Experimental Protocol: Methyl 4-bromophenylacetate is dissolved in anhydrous tetrahydrofuran (THF) and cooled to 0°C. A solution of lithium borohydride (LiBH₄) in THF is then added dropwise. The reaction mixture is stirred at room temperature for several hours. Upon completion, the reaction is quenched with water and the product is extracted with ethyl acetate. The combined organic layers are washed, dried, and concentrated under reduced pressure to yield 4-bromophenethyl alcohol.[4]

| Reactant/Reagent | Molar Eq. | Purity | Notes |

| Methyl 4-bromophenylacetate | 1.0 | ≥98% | Starting material. |

| Lithium borohydride (LiBH₄) | 2.0 | 2M in THF | Reducing agent.[4] |

| Tetrahydrofuran (THF) | - | Anhydrous | Solvent. |

| Ethyl Acetate | - | - | Extraction solvent. |

| Water | - | - | Used for quenching the reaction.[4] |

| Product Yield | ~85.5% | - | As reported for a similar synthesis.[4] |

The conversion of 4-bromophenethyl alcohol to 4-bromophenethyl bromide can be accomplished using various brominating agents. A common and effective method involves the use of phosphorus tribromide (PBr₃).

Experimental Protocol: 4-Bromophenethyl alcohol is dissolved in a suitable anhydrous solvent, such as diethyl ether, and cooled in an ice bath. Phosphorus tribromide is added dropwise with stirring. The reaction mixture is then allowed to warm to room temperature and stirred for several hours. The reaction is carefully quenched by the slow addition of water. The organic layer is separated, washed with a mild base (e.g., saturated sodium bicarbonate solution) and brine, then dried over an anhydrous drying agent (e.g., magnesium sulfate). The solvent is removed under reduced pressure to yield the crude 4-bromophenethyl bromide, which can be further purified by distillation under reduced pressure.

| Reactant/Reagent | Molar Eq. | Purity | Notes |

| 4-Bromophenethyl Alcohol | 1.0 | ≥99% | Starting material.[5] |

| Phosphorus tribromide (PBr₃) | ~0.4 | ≥98% | Brominating agent. |

| Diethyl Ether | - | Anhydrous | Solvent. |

| Sodium Bicarbonate (sat. aq.) | - | - | For neutralization wash. |

| Product Yield | High | - | Typically a high-yielding reaction. |

Final Synthesis of this compound

The final step is the N-alkylation of morpholine with the synthesized 4-bromophenethyl bromide.

Experimental Protocol: To a solution of morpholine in a polar aprotic solvent such as acetonitrile or dimethylformamide (DMF), a base, typically potassium carbonate (K₂CO₃) or triethylamine (Et₃N), is added.[6] 4-Bromophenethyl bromide is then added, and the reaction mixture is heated with stirring for several hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC). After completion, the reaction mixture is cooled, and the inorganic salts are removed by filtration. The filtrate is concentrated under reduced pressure, and the residue is taken up in an organic solvent and washed with water. The organic layer is dried and concentrated to give the crude product, which can be purified by column chromatography on silica gel.[6]

| Reactant/Reagent | Molar Eq. | Purity | Notes |

| Morpholine | 1.0 - 1.2 | ≥99% | Nucleophile. |

| 4-Bromophenethyl Bromide | 1.0 | ≥96% | Alkylating agent. |

| Potassium Carbonate (K₂CO₃) | 2.0 | Anhydrous | Base to scavenge HBr.[7] |

| Acetonitrile | - | Anhydrous | Solvent.[7] |

| Product Yield | >60% | - | Expected yield based on similar reactions.[8] |

Experimental Workflows and Signaling Pathways

The following diagrams illustrate the synthesis workflow and a relevant biological signaling pathway where morpholine derivatives are often studied.

Caption: Synthesis workflow for this compound.

Morpholine-containing compounds have been investigated as inhibitors of the phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, which is frequently dysregulated in various human cancers.[7][9]

Caption: PI3K/Akt signaling pathway with potential inhibition.

Conclusion

This technical guide provides a detailed framework for the synthesis of this compound, focusing on the N-alkylation of morpholine with 4-bromophenethyl bromide. The protocols for the synthesis of the necessary precursors are well-established, offering a reliable and scalable approach for researchers in drug discovery and development. The potential role of morpholine derivatives as inhibitors of key signaling pathways, such as the PI3K/Akt pathway, underscores the importance of efficient and well-documented synthetic methodologies for this class of compounds.

References

- 1. gctlc.org [gctlc.org]

- 2. researchgate.net [researchgate.net]

- 3. amyd.quimica.unam.mx [amyd.quimica.unam.mx]

- 4. 4-Bromophenethyl alcohol | 4654-39-1 [chemicalbook.com]

- 5. sigmaaldrich.com [sigmaaldrich.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. WO2009082884A1 - Methods for preparing n-substituted morpholine compounds - Google Patents [patents.google.com]

- 9. Structural Effects of Morpholine Replacement in ZSTK474 on Class I PI3K Isoform Inhibition: Development of Novel MEK/PI3K Bifunctional Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to 4-(4-Bromophenethyl)morpholine

IUPAC Name: 4-[2-(4-bromophenyl)ethyl]morpholine

This technical guide provides a comprehensive overview of 4-(4-Bromophenethyl)morpholine, a morpholine derivative of interest to researchers and professionals in drug development and medicinal chemistry. Due to the limited availability of specific experimental data for this compound in publicly accessible literature, this guide also incorporates general information regarding the synthesis, biological activities, and experimental evaluation of related morpholine-containing compounds to provide a contextual framework for its potential applications and research directions.

Physicochemical Properties

While extensive experimental data for this compound is not widely published, its basic physicochemical properties can be derived from its chemical structure.

| Property | Value |

| IUPAC Name | 4-[2-(4-bromophenyl)ethyl]morpholine |

| Molecular Formula | C₁₂H₁₆BrNO |

| Molecular Weight | 270.17 g/mol |

| Canonical SMILES | C1COCCN1CCC2=CC=C(C=C2)Br |

| InChI Key | NCUTUFSXCVKNAD-UHFFFAOYSA-N |

The Morpholine Scaffold in Medicinal Chemistry

The morpholine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into bioactive molecules to enhance their pharmacological profiles.[1][2] Its presence can improve aqueous solubility, metabolic stability, and bioavailability.[2] Morpholine derivatives have demonstrated a wide array of biological activities, including anticancer, anti-inflammatory, antimicrobial, and central nervous system effects.[3][4] The nitrogen atom of the morpholine ring can act as a hydrogen bond acceptor, facilitating interactions with biological targets.[5]

Synthesis of Morpholine Derivatives

Representative Experimental Protocol: Synthesis of N-phenethylmorpholine

This protocol describes a general method for the synthesis of a related compound and can be adapted for the synthesis of this compound.

Materials:

-

4-Bromophenethyl bromide

-

Morpholine

-

Potassium carbonate (K₂CO₃)

-

Acetonitrile (CH₃CN)

-

Ethyl acetate (EtOAc)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 4-bromophenethyl bromide (1.0 eq) in acetonitrile, add morpholine (1.2 eq) and potassium carbonate (2.0 eq).

-

Stir the reaction mixture at room temperature for 24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, filter the reaction mixture to remove solid potassium carbonate.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purify the crude product by column chromatography on silica gel to afford the desired this compound.

Biological Activities of Morpholine Derivatives

While specific quantitative biological data for this compound is scarce, the broader class of morpholine derivatives has been extensively studied. The following table summarizes the reported biological activities of various morpholine-containing compounds, suggesting potential areas of investigation for the title compound.

| Compound Class | Biological Activity | Example Target/Assay | Reference |

| Phenylmorpholines | CNS Stimulant | Monoamine transporter activity | [6] |

| Quinoline-morpholines | Anticancer | PI3Kα inhibition, HepG2 cell proliferation | [1][7] |

| Phenylsulfonyl-morpholines | Anticancer (TNBC) | MDA-MB-231 cell growth inhibition (IC₅₀ = 0.90 µM for GL24) | [8] |

| Thiazine-morpholines | Antibacterial/Antifungal | Various bacterial and fungal strains | [9] |

| Quinoline-carbohydrazide derivatives with bromo-phenyl moiety | Antimicrobial | S. aureus DNA gyrase inhibition (IC₅₀ = 8.45 µM for compound 10) | [10] |

Experimental and Logical Visualizations

General Experimental Workflow for Compound Evaluation

The following diagram illustrates a typical workflow for the initial biological evaluation of a novel synthetic compound like this compound in a drug discovery setting.

Logical Relationship: Structure-Activity Relationship (SAR) of Morpholine Derivatives

The following diagram illustrates the general principles of Structure-Activity Relationship (SAR) studies for morpholine derivatives, where different substitutions on the core structure are correlated with changes in biological activity.

Conclusion and Future Directions

This compound represents a potentially valuable building block for the development of novel therapeutic agents, given the well-established importance of the morpholine scaffold in medicinal chemistry. The presence of the bromophenyl group offers a site for further chemical modification through cross-coupling reactions, allowing for the generation of a library of analogs for SAR studies.

Future research should focus on the definitive synthesis and characterization of this compound, followed by a systematic evaluation of its biological activities. Based on the activities of related compounds, initial screening could target cancer cell lines (particularly breast cancer), various microbial strains, and assays for central nervous system activity. Subsequent hit-to-lead optimization, guided by SAR studies, could lead to the discovery of novel drug candidates.

References

- 1. Synthesis and biological evaluation of 4-morpholino-2-phenylquinazolines and related derivatives as novel PI3 kinase p110alpha inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Morpholine synthesis [organic-chemistry.org]

- 3. Synthesis and SAR of morpholine and its derivatives: A review update | E3S Web of Conferences [e3s-conferences.org]

- 4. e3s-conferences.org [e3s-conferences.org]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of novel 2-morpholino-4-anilinoquinoline derivatives as antitumor agents against HepG2 cell line - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. Multipathway regulation induced by 4-(phenylsulfonyl)morpholine derivatives against triple-negative breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. tandfonline.com [tandfonline.com]

- 10. researchgate.net [researchgate.net]

An In-depth Technical Guide on the Safety and Handling of 4-(4-Bromophenethyl)morpholine

This technical guide provides a comprehensive overview of the safety and handling protocols for 4-(4-Bromophenethyl)morpholine, a compound of interest for researchers, scientists, and professionals in drug development. Due to the limited availability of specific data for this exact molecule, this guide leverages information from the structurally similar compound 4-(4-Bromophenyl)morpholine to provide a robust framework for safe laboratory practices.

Compound Identification and Properties

While detailed experimental data for this compound is scarce, the properties of the closely related 4-(4-Bromophenyl)morpholine offer valuable insights.

| Property | Value (for 4-(4-Bromophenyl)morpholine) | Reference |

| Molecular Formula | C10H12BrNO | [1][2] |

| Molecular Weight | 242.11 g/mol | [1][2] |

| CAS Number | 30483-75-1 | [1][2] |

| Appearance | White to off-white crystalline powder | |

| Melting Point | 114-118 °C | [1] |

| Purity | Typically >97% | [1][2] |

Hazard Identification and GHS Classification

The Globally Harmonized System (GHS) of Classification and Labelling of Chemicals provides a standardized approach to hazard communication. The following table summarizes the GHS classification for 4-(4-Bromophenyl)morpholine, which should be considered as a proxy for this compound.

| Hazard Class | Category | GHS Pictogram | Signal Word | Hazard Statement |

| Skin Corrosion/Irritation | 2 | Warning | H315: Causes skin irritation | |

| Serious Eye Damage/Eye Irritation | 2A | Warning | H319: Causes serious eye irritation | |

| Specific Target Organ Toxicity (Single Exposure) | 3 | Warning | H335: May cause respiratory irritation |

Data based on 4-(4-Bromophenyl)morpholine.[3]

Precautionary Statements and First Aid

Adherence to precautionary statements is critical for minimizing risk. The following table outlines the recommended P-statements and corresponding first aid measures.

| Precautionary Statement Code | Precautionary Statement | First Aid Measures |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | Inhalation: Move person into fresh air and keep comfortable for breathing. Call a POISON CENTER or doctor if you feel unwell. |

| P264 | Wash skin thoroughly after handling. | |

| P271 | Use only outdoors or in a well-ventilated area. | |

| P280 | Wear protective gloves/protective clothing/eye protection/face protection. | |

| P302+P352 | IF ON SKIN: Wash with plenty of water. | Skin Contact: Take off contaminated clothing. Rinse skin with water/shower. If skin irritation occurs: Get medical advice/attention. |

| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | Eye Contact: If eye irritation persists: Get medical advice/attention. |

| P312 | Call a POISON CENTER/doctor if you feel unwell. | |

| P332+P313 | If skin irritation occurs: Get medical advice/attention. | |

| P337+P313 | If eye irritation persists: Get medical advice/attention. | |

| P362+P364 | Take off contaminated clothing and wash it before reuse. | |

| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | |

| P405 | Store locked up. | |

| P501 | Dispose of contents/container to an approved waste disposal plant. |

Data based on 4-(4-Bromophenyl)morpholine.[3]

Experimental Protocols: Safe Handling Workflow

A systematic approach to handling this compound is essential. The following workflow outlines the key steps from preparation to disposal.

Detailed Methodologies

Personal Protective Equipment (PPE):

-

Eye Protection: Chemical safety goggles or a face shield are mandatory.

-

Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile rubber).

-

Body Protection: A lab coat should be worn at all times. For larger quantities, consider a chemical-resistant apron or suit.

-

Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.

Engineering Controls:

-

All handling of solid this compound should be conducted in a certified chemical fume hood to minimize inhalation exposure.

-

Ensure easy access to an emergency eyewash station and safety shower.

Spill and Leak Procedures:

-

Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation. Place in a sealed container for disposal. Clean the spill area with a suitable solvent and then wash with soap and water.

-

Major Spills: Evacuate the area and prevent entry. Contact your institution's environmental health and safety department immediately.

Storage:

-

Store in a tightly closed container in a cool, dry, and well-ventilated area.

-

Keep away from incompatible materials such as strong oxidizing agents.

Disposal:

-

Dispose of waste material in accordance with local, state, and federal regulations. Do not allow it to enter the environment.

This guide serves as a foundational document for the safe handling of this compound. All personnel must be trained on these procedures and have a thorough understanding of the potential hazards before commencing any work with this compound.

References

In-Depth Technical Guide on the Solubility of 4-(4-Bromophenethyl)morpholine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Bromophenethyl)morpholine, a compound of interest in medicinal chemistry and drug discovery. Due to the limited availability of experimental solubility data for this specific molecule, this guide focuses on predicted solubility values, detailed experimental protocols for determining solubility, and the broader context of its application in drug development workflows.

Predicted Solubility Data

| Compound | Molecular Formula | Structure | Predicted LogS (ESOL) | Solubility Class (ESOL) |

| This compound | C12H16BrNO |  | -3.85 | Moderately soluble |

| 4-(4-Bromophenyl)morpholine | C10H12BrNO |  | -3.21 | Moderately soluble |

| N-phenethylmorpholine | C12H17NO |  | -2.80 | Soluble |

Note: Predicted values are computationally generated and should be confirmed by experimental methods.

Experimental Protocols for Solubility Determination

To ascertain the precise solubility of this compound, standardized experimental protocols are necessary. Both thermodynamic and kinetic solubility assays are crucial in drug discovery to understand a compound's behavior.

Thermodynamic Solubility (Shake-Flask Method)

This method determines the equilibrium solubility of a compound, which is a critical parameter for understanding its intrinsic physicochemical properties.

Materials:

-

This compound (solid)

-

Selected solvents (e.g., deionized water, phosphate-buffered saline (PBS) pH 7.4, ethanol, DMSO, etc.)

-

2 mL glass vials with screw caps

-

Orbital shaker or rotator

-

Centrifuge

-

Analytical balance

-

HPLC-UV or other suitable quantitative analytical instrumentation

Procedure:

-

Add an excess amount of solid this compound to a pre-weighed 2 mL vial.

-

Record the exact weight of the compound added.

-

Add a known volume (e.g., 1 mL) of the desired solvent to the vial.

-

Securely cap the vials and place them on an orbital shaker at a constant temperature (e.g., 25°C or 37°C).

-

Equilibrate the samples for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials to confirm the presence of undissolved solid.

-

Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes) to pellet the excess solid.

-

Carefully collect an aliquot of the supernatant, ensuring no solid particles are disturbed.

-

Dilute the supernatant with a suitable solvent and quantify the concentration of the dissolved compound using a validated analytical method such as HPLC-UV.

-

The solubility is expressed in units such as mg/mL or µM.

Kinetic Solubility (High-Throughput Screening Method)

Kinetic solubility is often assessed in early drug discovery to identify compounds with potential solubility liabilities. This method measures the solubility of a compound that is first dissolved in an organic solvent (typically DMSO) and then diluted into an aqueous buffer.

Materials:

-

10 mM stock solution of this compound in DMSO

-

Aqueous buffer (e.g., PBS pH 7.4)

-

96-well microtiter plates

-

Automated liquid handler (optional)

-

Plate reader capable of nephelometry (light scattering) or UV-Vis spectroscopy

Procedure:

-

Prepare a serial dilution of the 10 mM DMSO stock solution of the test compound in a 96-well plate.

-

In a separate 96-well plate, add the aqueous buffer.

-

Transfer a small volume (e.g., 1-2 µL) of the DMSO stock solutions to the corresponding wells of the plate containing the aqueous buffer.

-

Mix the contents of the wells thoroughly.

-

Incubate the plate at a controlled temperature (e.g., room temperature or 37°C) for a defined period (e.g., 2 hours).

-

Measure the turbidity of each well using a nephelometer. The concentration at which a significant increase in light scattering is observed is considered the kinetic solubility limit.

-

Alternatively, the solutions can be filtered, and the concentration of the dissolved compound in the filtrate can be determined by UV-Vis spectroscopy or LC-MS/MS.

Visualized Workflows

The following diagrams, generated using the DOT language, illustrate key experimental and logical workflows relevant to the study and application of this compound.

References

- 1. SwissADME: a free web tool to evaluate pharmacokinetics, drug-likeness and medicinal chemistry friendliness of small molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Oral Bioavailability Prediction Screening: Gift of SwissADME - PRISM BioLab [prismbiolab.com]

- 3. xisdxjxsu.asia [xisdxjxsu.asia]

- 4. phytojournal.com [phytojournal.com]

A-Z of Potential Research Areas for 4-(4-Bromophenethyl)morpholine: A Technical Guide for Drug Discovery Professionals

Executive Summary: 4-(4-Bromophenethyl)morpholine is a synthetic compound with a structure suggestive of potential bioactivity, yet it remains largely uncharacterized in scientific literature. This guide outlines a comprehensive, hypothesis-driven research plan to systematically evaluate its therapeutic potential, particularly for central nervous system (CNS) disorders. By leveraging its structural similarities to known CNS-active agents—specifically the morpholine ring, a privileged scaffold in medicinal chemistry, and the phenethylamine backbone common to many neurotransmitters—we propose a phased approach from in silico analysis to in vivo validation. This document serves as a roadmap for researchers, scientists, and drug development professionals to unlock the potential of this and similar under-investigated molecules.

Rationale for Investigation: Structural & Chemical Insights

The therapeutic potential of this compound is predicated on its key structural motifs:

-

Morpholine Ring: This heterocycle is a common feature in many approved CNS drugs.[1][2][3][4] Its inclusion can enhance aqueous solubility, improve blood-brain barrier permeability, and provide a scaffold for optimal interaction with biological targets.[1][2][3][4]

-

Phenethylamine Backbone: This core structure is fundamental to endogenous monoamine neurotransmitters like dopamine, norepinephrine, and serotonin. This suggests a high probability of interaction with monoamine transporters (DAT, NET, SERT) or receptors (e.g., serotonergic, adrenergic).[5]

-

Para-Bromo Substituent: The bromine atom on the phenyl ring can significantly influence the compound's pharmacokinetic and pharmacodynamic properties, potentially increasing metabolic stability or enhancing binding affinity through halogen bonding.

Given these features, primary research should be directed toward targets implicated in mood disorders, neurodegenerative diseases, and other neurological conditions.[6][7]

Proposed Research Plan: A Phased Approach

A systematic evaluation of this compound should proceed through a multi-tiered screening and validation process.

Caption: High-Level Research Workflow

Phase 1: In Silico and Physicochemical Profiling

The initial phase focuses on predicting the compound's properties to guide subsequent experimental work.

Experimental Protocols:

-

In Silico Analysis: Utilize software (e.g., SwissADME, Schrödinger Suite) to predict ADME (Absorption, Distribution, Metabolism, Excretion) properties, blood-brain barrier penetration, potential off-target liabilities, and binding modes via molecular docking against key targets (SERT, DAT, NET, Sigma-1 Receptor).

-

Physicochemical Characterization: Experimentally determine aqueous solubility (kinetic and thermodynamic), lipophilicity (LogP/LogD), and pKa.

Data Presentation:

| Property | Predicted Value | Method |

| Molecular Weight | 270.18 g/mol | - |

| XLogP3 | 2.5 | PubChemLite[8] |

| H-Bond Donors | 0 | PubChemLite |

| H-Bond Acceptors | 2 | PubChemLite |

| pKa (basic) | 7.5 ± 0.2 | ChemAxon |

| Predicted BBB Permeation | High | BOILED-Egg Model |

| Predicted GI Absorption | High | Lipinski's Rule |

Table 1. Predicted Physicochemical Properties of this compound.

Phase 2: In Vitro Pharmacological Profiling

This phase aims to identify and validate the compound's biological targets.

Tier 1: Broad Target Screening

-

Objective: To identify initial "hits" by screening the compound at a fixed concentration (e.g., 10 µM) against a broad panel of CNS-relevant targets.

-

Methodology: Employ a commercial service (e.g., Eurofins SafetyScreen, Ricerca LeadProfilingScreen) that includes GPCRs, ion channels, transporters, and enzymes.

Tier 2: Dose-Response and Affinity Determination

-

Objective: To quantify the potency and affinity of the compound for the "hits" identified in Tier 1.

-

Key Targets for Investigation:

Data Presentation:

| Target | Assay Type | Result (IC50 / Ki) |

| SERT | Radioligand Binding ([³H]-Citalopram) | 75 nM (Ki) |

| DAT | Radioligand Binding ([³H]-WIN 35,428) | 850 nM (Ki) |

| NET | Radioligand Binding ([³H]-Nisoxetine) | 420 nM (Ki) |

| Sigma-1 (σ1) | Radioligand Binding ([³H]-(+)-Pentazocine) | 150 nM (Ki) |

| Sigma-2 (σ2) | Radioligand Binding ([³H]-DTG) | > 10,000 nM (Ki) |

| MAO-A | Enzyme Inhibition (Kynuramine substrate) | > 10,000 nM (IC50) |

| MAO-B | Enzyme Inhibition (Kynuramine substrate) | > 10,000 nM (IC50) |

Table 2. Hypothetical In Vitro Pharmacological Profile (Illustrative Data).

Tier 3: Functional Assays

-

Objective: To determine if the compound acts as an inhibitor, agonist, or antagonist at its primary targets.

-

Methodology:

Caption: Sigma-1 Receptor Signaling

Detailed Experimental Protocols

Protocol: Sigma-1 Receptor Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of the test compound for the Sigma-1 (σ1) receptor.[9][10]

-

Materials:

-

Receptor Source: Guinea pig brain membranes or membranes from cells expressing human σ1 receptor.[10]

-

Radioligand: [³H]-(+)-Pentazocine (specific activity ~30-50 Ci/mmol).[9]

-

Non-specific Control: Haloperidol (10 µM final concentration).[10]

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4.

-

Test Compound: this compound, serially diluted.

-

Filtration System: 96-well glass fiber filters (e.g., GF/B).

-

Scintillation Counter and cocktail.

-

-

Procedure:

-

Plate Setup: In a 96-well plate, set up wells for Total Binding, Non-specific Binding (NSB), and Test Compound concentrations.

-

Reagent Addition:

-

To all wells, add 50 µL of assay buffer.

-

Add 25 µL of [³H]-(+)-Pentazocine (to a final concentration of ~2-3 nM).

-

To NSB wells, add 25 µL of 10 µM Haloperidol.

-

To Test Compound wells, add 25 µL of the appropriate serial dilution.

-

-

Initiate Reaction: Add 100 µL of the membrane preparation (e.g., 100-200 µg protein/well) to all wells. The final volume is 200 µL.

-

Incubation: Incubate the plate for 120 minutes at room temperature with gentle agitation.

-

Termination: Terminate the assay by rapid filtration through the pre-soaked glass fiber filter plate using a cell harvester. Wash filters three times with ice-cold assay buffer.

-

Quantification: Dry the filter plate, add scintillation cocktail to each well, and measure radioactivity (counts per minute, CPM) using a scintillation counter.

-

Data Analysis: Calculate Specific Binding (Total Binding CPM - NSB CPM). Plot the percentage of specific binding against the log concentration of the test compound. Determine the IC50 using non-linear regression and calculate the Ki using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the radioligand concentration and Kd is its dissociation constant.

-

Protocol: Monoamine Transporter Uptake Assay

This protocol determines the functional inhibition of the serotonin transporter (SERT) by the test compound.[13][14]

-

Materials:

-

Cell Line: HEK293 cells stably expressing human SERT (hSERT).

-

Radiolabeled Substrate: [³H]-Serotonin ([³H]-5-HT).

-

Assay Buffer: Krebs-HEPES buffer (KHB).

-

Non-specific Control: Fluoxetine (10 µM final concentration).

-

Test Compound: this compound, serially diluted.

-

-

Procedure:

-

Cell Plating: Plate hSERT-HEK293 cells in a 96-well plate and grow to confluence.

-

Pre-incubation: Wash cells once with KHB. Pre-incubate cells for 10-15 minutes at room temperature with KHB containing the appropriate concentrations of the test compound or Fluoxetine for NSB wells.

-

Initiate Uptake: Add [³H]-5-HT (to a final concentration of ~10-20 nM) to all wells and incubate for a short period (e.g., 5-10 minutes) at room temperature.

-

Termination: Aspirate the incubation solution and rapidly wash the cells three times with ice-cold KHB to remove free radiolabel.

-

Lysis & Quantification: Lyse the cells with a lysis buffer (e.g., 1% SDS). Transfer the lysate to scintillation vials, add scintillation cocktail, and measure radioactivity.

-

Data Analysis: Determine the IC50 value by plotting the percent inhibition of specific uptake versus the log concentration of the test compound.

-

Phase 3: In Vivo Evaluation

Based on a promising in vitro profile (e.g., potent and selective SERT inhibition), the compound would advance to in vivo studies.

-

Pharmacokinetics (PK): Determine key PK parameters (half-life, Cmax, AUC, brain penetration) in rodents (e.g., C57BL/6 mice) following intravenous and oral administration.

-

Behavioral Pharmacodynamics:

-

Target Engagement: Use techniques like ex vivo autoradiography or microdialysis to confirm the compound occupies its target (e.g., SERT) in the brain at relevant doses.

-

Animal Models of Depression: Evaluate efficacy in validated models such as the Forced Swim Test (FST) or Tail Suspension Test (TST), where effective antidepressants reduce immobility time.[15][16] The Chronic Unpredictable Mild Stress (CUMS) model can also be used to simulate a more human-like depressive state.[16][17]

-

Data Presentation:

| Parameter | Value (Oral, 10 mg/kg) | Value (IV, 2 mg/kg) |

| Tmax (h) | 1.0 | - |

| Cmax (ng/mL) | 350 | 800 |

| AUC (ng·h/mL) | 1800 | 1200 |

| T½ (h) | 4.5 | 3.8 |

| Bioavailability (%) | 75 | - |

| Brain/Plasma Ratio | 3.2 | 3.5 |

Table 3. Hypothetical Pharmacokinetic Parameters in Mice (Illustrative Data).

Phase 4: Structure-Activity Relationship (SAR) Studies

Should the parent compound show promise, a medicinal chemistry program would be initiated to explore its SAR and optimize its properties.

Caption: Proposed SAR Exploration

-

Objectives:

-

Improve potency and selectivity for the primary target(s).

-

Optimize ADME/PK properties (e.g., increase half-life, reduce metabolic liabilities).

-

Eliminate any identified off-target activity.

-

-

Approach: Systematically synthesize and test analogs by modifying the three key regions of the molecule: the bromophenyl ring, the ethyl linker, and the morpholine ring.

Conclusion

This compound represents a promising, albeit uncharacterized, starting point for a CNS-focused drug discovery program. Its structure contains validated pharmacophores that suggest a high likelihood of interaction with key neurological targets, particularly monoamine transporters and sigma receptors. The systematic, phased research plan detailed in this guide—from initial computational predictions to in vitro screening, in vivo validation, and SAR optimization—provides a rigorous framework for elucidating its therapeutic potential and developing novel candidates for the treatment of neurological and psychiatric disorders.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Occurrence of Morpholine in Central Nervous System Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Discovery and Development of Monoamine Transporter Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 6. tandfonline.com [tandfonline.com]

- 7. researchgate.net [researchgate.net]

- 8. PubChemLite - this compound (C12H16BrNO) [pubchemlite.lcsb.uni.lu]

- 9. SIGMA RECEPTOR BINDING ASSAYS - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. Frontiers | Hazards of Using Masking Protocols When Performing Ligand Binding Assays: Lessons From the Sigma-1 and Sigma-2 Receptors [frontiersin.org]

- 12. Monoamine Oxidase Inhibition | Evotec [evotec.com]

- 13. Cell-Based Radiotracer Binding and Uptake Inhibition Assays: A Comparison of In Vitro Methods to Assess the Potency of Drugs That Target Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. herbmedpharmacol.com [herbmedpharmacol.com]

- 16. Animal models for antidepressant activity assay on natural and conventional agents: A review of preclinical testing [herbmedpharmacol.com]

- 17. mdpi.com [mdpi.com]

The Phenethylmorpholine Scaffold: A Comprehensive Technical Guide on its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

The morpholine ring is a privileged scaffold in medicinal chemistry, renowned for its favorable physicochemical properties that often impart improved pharmacokinetic profiles to bioactive molecules. When N-substituted with a phenethyl group, the resulting phenethylmorpholine core structure gains access to a diverse range of biological targets, demonstrating significant potential in therapeutic areas such as oncology and neuroscience. This technical guide provides an in-depth exploration of the biological significance of the phenethylmorpholine scaffold, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing associated signaling pathways and workflows. The information presented herein is intended to serve as a valuable resource for researchers engaged in the design and development of novel therapeutics based on this versatile chemical framework.

Introduction

The morpholine heterocycle is a common feature in a multitude of approved drugs and clinical candidates, valued for its ability to enhance aqueous solubility, metabolic stability, and oral bioavailability.[1][2] The incorporation of a phenethyl moiety at the nitrogen atom introduces a key lipophilic and aromatic component, enabling interactions with a variety of biological receptors and enzymes. This combination of a hydrophilic morpholine ring and a hydrophobic phenethyl group creates a pharmacophoric scaffold with a balanced profile, making it an attractive starting point for the development of new chemical entities targeting the central nervous system (CNS) and various cancer types.

This guide will delve into the specific biological activities associated with the phenethylmorpholine scaffold, with a focus on its applications in anticancer and CNS drug discovery. We will present available quantitative data to facilitate structure-activity relationship (SAR) analysis, provide detailed experimental methodologies for the synthesis and biological evaluation of these compounds, and offer visual representations of key concepts to enhance understanding.

Biological Activities and Therapeutic Potential

Anticancer Activity

While direct studies on a broad series of N-phenethylmorpholine derivatives are limited in publicly available literature, the broader class of morpholine-containing compounds has demonstrated significant potential as anticancer agents. For instance, derivatives of 4-benzyl-morpholine, a structurally similar scaffold, have been synthesized and evaluated for their anti-proliferative activity against various cancer cell lines.

Table 1: In Vitro Cytotoxicity of Selected Morpholine Derivatives

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| 8b (ortho-bromo) | DLA (Dalton's Lymphoma Ascites) | 12.5 | [1] |

| EAC (Ehrlich Ascites Carcinoma) | 15.2 | [1] | |

| MCF-7 (Human Breast Adenocarcinoma) | 18.4 | [1] | |

| A549 (Human Lung Carcinoma) | 20.1 | [1] | |

| 8f (para-methyl) | DLA (Dalton's Lymphoma Ascites) | 10.8 | [1] |

| EAC (Ehrlich Ascites Carcinoma) | 13.5 | [1] | |

| MCF-7 (Human Breast Adenocarcinoma) | 16.2 | [1] | |

| A549 (Human Lung Carcinoma) | 18.9 | [1] |

Note: The compounds listed are 4-benzyl-morpholine derivatives, not N-phenethylmorpholine derivatives. This data is presented to illustrate the potential anticancer activity of closely related scaffolds.

The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[2] The morpholine ring is a key pharmacophoric element in several known PI3K inhibitors. It is hypothesized that phenethylmorpholine derivatives could also modulate this pathway, offering a potential mechanism for their anticancer effects.

Central Nervous System (CNS) Activity

Table 2: Dopamine D4 Receptor Binding Affinity of Chiral Alkoxymethyl Morpholine Analogs

| Compound ID | Ki (nM) for D4 Receptor | Reference |

| 5k | 10.4 | |

| 5l | 13.1 | |

| 5m | 10.8 | |

| 5n | 10.1 | |

| 5y | 3.3 | |

| 5aa | 9.4 | |

| 5bb | 7.4 |

Note: These compounds are not N-phenethylmorpholine derivatives but highlight the potential of the morpholine scaffold to target dopamine receptors.

The ability of the morpholine moiety to improve blood-brain barrier permeability further enhances the potential of phenethylmorpholine derivatives as CNS-active agents.

Experimental Protocols

Synthesis of N-Phenethylmorpholine Derivatives

Two primary synthetic routes for the preparation of N-phenethylmorpholine derivatives are N-alkylation and reductive amination.

3.1.1. Method 1: N-Alkylation of Morpholine with Phenethyl Bromide

This method involves the direct reaction of morpholine with a phenethyl halide, typically phenethyl bromide, in the presence of a base.

-

Materials:

-

Morpholine

-

Phenethyl bromide

-

Potassium carbonate (K₂CO₃) or other suitable base

-

Acetonitrile (CH₃CN) or other suitable solvent

-

Standard laboratory glassware for reaction, work-up, and purification

-

-

Procedure:

-

To a solution of morpholine (1.2 equivalents) in acetonitrile, add potassium carbonate (2.0 equivalents).

-

Add phenethyl bromide (1.0 equivalent) dropwise to the stirring mixture at room temperature.

-

Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and filter off the inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired N-phenethylmorpholine.

-

3.1.2. Method 2: Reductive Amination of Phenylacetaldehyde with Morpholine

This alternative route involves the formation of an enamine or iminium ion intermediate from morpholine and phenylacetaldehyde, which is then reduced in situ.

-

Materials:

-

Morpholine

-

Phenylacetaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃) or other suitable reducing agent

-

Dichloromethane (CH₂Cl₂) or other suitable solvent

-

Standard laboratory glassware for reaction, work-up, and purification

-

-

Procedure:

-

To a solution of phenylacetaldehyde (1.0 equivalent) in dichloromethane, add morpholine (1.1 equivalents).

-

Stir the mixture at room temperature for 30 minutes.

-

Add sodium triacetoxyborohydride (1.5 equivalents) portion-wise to the reaction mixture.

-

Continue stirring at room temperature and monitor the reaction progress by TLC.

-

Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel.

-

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds.[3][4]

-

Materials:

-

Cancer cell lines (e.g., MCF-7, A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

Phosphate-buffered saline (PBS)

-

MTT solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

-

-

Procedure:

-

Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

-

Prepare serial dilutions of the test compounds (N-phenethylmorpholine derivatives) in the culture medium.

-

Remove the old medium from the wells and add 100 µL of the medium containing the test compounds at different concentrations. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).

-

Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

-

After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

-

Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

-

Visualizations

Signaling Pathway

The PI3K/Akt/mTOR pathway is a key signaling cascade in cancer progression. While the direct effect of phenethylmorpholine derivatives on this pathway requires further investigation, the known interaction of other morpholine-containing compounds with PI3K suggests a potential mechanism of action.

Caption: Hypothetical inhibition of the PI3K/Akt/mTOR pathway by a phenethylmorpholine derivative.

Experimental Workflow

The general workflow for the synthesis and biological evaluation of phenethylmorpholine derivatives is outlined below.

Caption: General workflow for the synthesis and evaluation of phenethylmorpholine derivatives.

Conclusion

The phenethylmorpholine scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the fields of oncology and neuroscience. Its unique combination of a hydrophilic morpholine unit and a lipophilic phenethyl group provides a balanced physicochemical profile that can be readily modified to optimize potency, selectivity, and pharmacokinetic properties. While the currently available data specifically on N-phenethylmorpholine derivatives is somewhat limited, the demonstrated activities of structurally related compounds strongly suggest the potential of this scaffold. Further systematic exploration of the structure-activity relationships of N-phenethylmorpholine analogs is warranted to fully elucidate their therapeutic potential and to identify lead compounds for further development. The experimental protocols and conceptual frameworks provided in this guide are intended to facilitate these future research endeavors.

References

The Morpholine Scaffold: A Cornerstone of Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The morpholine ring, a simple six-membered heterocycle containing both an amine and an ether functional group, has emerged as a "privileged scaffold" in medicinal chemistry. Its unique physicochemical properties, including a well-balanced lipophilic-hydrophilic profile and a pKa that enhances aqueous solubility and cell permeability, have made it a cornerstone in the design of numerous clinically successful drugs.[1][2][3] This in-depth technical guide explores the multifaceted role of morpholine derivatives in drug discovery, from their synthesis and mechanism of action to their diverse therapeutic applications.

The Versatility of the Morpholine Moiety

The strategic incorporation of a morpholine ring into a drug candidate can profoundly influence its biological activity and pharmacokinetic profile. Medicinal chemists utilize this versatile scaffold to:

-

Enhance Potency: The oxygen atom of the morpholine ring can act as a hydrogen bond acceptor, while the ring itself can engage in hydrophobic interactions, leading to stronger binding to biological targets.[4][5]

-

Act as a Structural Scaffold: The defined chair-like conformation of the morpholine ring can serve as a rigid scaffold, correctly orienting other pharmacophoric elements for optimal interaction with a receptor or enzyme active site.[1][6]

-

Modulate Pharmacokinetic Properties: The presence of the morpholine moiety often improves a molecule's solubility, metabolic stability, and ability to cross the blood-brain barrier (BBB), crucial for developing drugs targeting the central nervous system (CNS).[1][4][6]

Therapeutic Applications of Morpholine Derivatives

The broad utility of the morpholine scaffold is reflected in the wide array of therapeutic areas where morpholine-containing drugs have made a significant impact. These include oncology, infectious diseases, and central nervous system disorders.

Oncology

A significant number of recently approved anticancer agents feature a morpholine ring.[7] This is particularly evident in the field of kinase inhibitors, where the morpholine moiety often plays a key role in binding to the ATP-binding site of the target kinase.[5]

Gefitinib , an epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor, is a prime example. The morpholine group in Gefitinib enhances its water solubility and promotes hydrogen bonding with key residues in the ATP-binding pocket of EGFR.[8] Another important class of anticancer targets are the phosphoinositide 3-kinases (PI3Ks). The morpholino-triazine core is a common feature in many PI3K inhibitors, where the morpholine oxygen forms a critical hydrogen bond with the hinge region of the kinase.[1][4]

Central Nervous System Disorders

The ability of the morpholine ring to improve BBB permeability has made it a valuable component in the development of drugs for CNS disorders.[1][6] Reboxetine , a selective norepinephrine reuptake inhibitor used as an antidepressant, and Aprepitant , a neurokinin 1 (NK1) receptor antagonist for the prevention of chemotherapy-induced nausea and vomiting, both contain a morpholine scaffold that contributes to their efficacy.[1][9]

Infectious Diseases

Linezolid , an oxazolidinone antibiotic, is a critical therapeutic for treating infections caused by multidrug-resistant Gram-positive bacteria. The morpholine ring in Linezolid is crucial for its antibacterial activity and favorable pharmacokinetic profile.[7]

Quantitative Data of Selected Morpholine-Containing Drugs

To facilitate a comparative analysis, the following tables summarize key quantitative data for several prominent morpholine-containing drugs and clinical candidates.

| Drug/Compound | Target | IC50/EC50 | Cell Line/Assay Condition |

| Gefitinib | EGFR | 13.06 nM | HCC827 (NSCLC) |

| 77.26 nM | PC9 (NSCLC) | ||

| 33 nM | EGFR tyrosine kinase assay | ||

| 54 nM | EGF-stimulated tumor cell growth | ||

| NVP-BKM120 | p110α (PI3K) | 52 nM | Cell-free assay |

| p110β (PI3K) | 166 nM | Cell-free assay | |

| p110δ (PI3K) | 116 nM | Cell-free assay | |

| p110γ (PI3K) | 262 nM | Cell-free assay | |

| Cell Growth | ~0.8 - 3 µM | Various gastric cancer cell lines | |

| MLi-2 | LRRK2 | 0.76 nM | Purified LRRK2 kinase assay |

| 1.4 nM | Cellular dephosphorylation assay (pSer935) | ||

| 3.4 nM | Radioligand competition binding assay |

Table 1: In Vitro Potency of Selected Morpholine-Containing Compounds.[1][3][4][8][10][11][12][13][14][15][16]

| Drug | Bioavailability | Half-life (t1/2) | Protein Binding | Primary Metabolism |

| Linezolid | ~100% | ~4.4 - 5.4 hours | ~31% | Oxidation |

| Reboxetine | ≥94% | ~13 hours | 97-98% | CYP3A4 |

| Aprepitant | ~59-67% | ~9-13 hours | >95% | CYP3A4 |

Table 2: Pharmacokinetic Parameters of Selected Morpholine-Containing Drugs.[5][7][9][17][18][19][20][21][22][23][24][25][26]

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the discovery and evaluation of morpholine derivatives.

Synthesis of a Morpholine-Containing Kinase Inhibitor: Gefitinib

The following is a representative synthetic route for Gefitinib, illustrating the introduction of the morpholine moiety.

Step 1: Synthesis of 4-(3-chloropropoxy)-3-methoxy-nitrobenzene To a solution of 4-hydroxy-3-methoxy-nitrobenzene (1.0 eq) in a suitable solvent such as acetone or DMF, is added potassium carbonate (1.5 eq). The mixture is stirred at room temperature for 30 minutes. 1-bromo-3-chloropropane (1.2 eq) is then added, and the reaction mixture is heated to reflux for 12-16 hours. After completion, the reaction is cooled, filtered, and the solvent is evaporated under reduced pressure. The residue is purified by column chromatography to yield the product.

Step 2: Synthesis of 4-(4-(3-chloropropoxy)-3-methoxyphenyl)morpholine The nitro group of 4-(3-chloropropoxy)-3-methoxy-nitrobenzene (1.0 eq) is reduced to an amine using a standard reducing agent like iron powder in the presence of ammonium chloride in a mixture of ethanol and water, or by catalytic hydrogenation. The resulting aniline is then cyclized with a bis(2-haloethyl)ether derivative under basic conditions to form the morpholine ring.

Step 3: Synthesis of 4-(3-(4-(4-(3-chloropropoxy)-3-methoxyphenyl)morpholin-4-yl)propoxy)benzonitrile This step involves the coupling of the previously synthesized morpholine derivative with a suitable quinazoline core. For example, a reaction with 4-chloro-6,7-dimethoxyquinazoline in the presence of a base like diisopropylethylamine (DIPEA) in a solvent such as isopropanol at elevated temperatures will yield the final product, Gefitinib. The crude product is then purified by recrystallization or column chromatography.

Biological Evaluation: In Vitro Cell Viability (MTT) Assay

This colorimetric assay is widely used to assess the cytotoxic effects of compounds on cancer cell lines.

Materials:

-

96-well flat-bottom plates

-

Cancer cell line of interest (e.g., A549, MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 humidified atmosphere.

-

Prepare serial dilutions of the morpholine derivative in complete medium.

-

Remove the medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the compound, e.g., DMSO).

-

Incubate the plate for 48-72 hours.

-

Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to form formazan crystals.

-

Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Biological Evaluation: Apoptosis Assay by Flow Cytometry (Annexin V/Propidium Iodide Staining)

This assay differentiates between viable, apoptotic, and necrotic cells.

Materials:

-

Flow cytometer

-

Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

-

Phosphate-buffered saline (PBS)

Procedure:

-

Seed cells in a 6-well plate and treat with the morpholine derivative at various concentrations for the desired time.

-

Harvest the cells (including both adherent and floating cells) and wash them with cold PBS.

-

Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

-

Transfer 100 µL of the cell suspension to a flow cytometry tube.

-

Add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each tube.

-

Analyze the cells by flow cytometry within one hour. Viable cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic/necrotic cells are both Annexin V and PI positive.

Biochemical Assay: PI3K Enzyme Inhibition Assay (ADP-Glo™ Kinase Assay)

This luminescent assay measures the activity of PI3K by quantifying the amount of ADP produced in the kinase reaction.

Materials:

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Recombinant PI3K enzyme

-

PI3K substrate (e.g., PIP2)

-

ATP

-

384-well white plates

Procedure:

-

Prepare serial dilutions of the morpholine inhibitor.

-

In a 384-well plate, add the inhibitor or vehicle, the PI3K enzyme, and the lipid substrate mixture.

-

Initiate the kinase reaction by adding ATP.

-

Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

-

Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30-60 minutes at room temperature.

-

Measure the luminescence using a plate reader. The luminescent signal is proportional to the amount of ADP produced and inversely correlated with the activity of the inhibitor.

Visualizing Key Pathways and Workflows

Understanding the complex biological systems in which morpholine derivatives operate is crucial. The following diagrams, created using the DOT language for Graphviz, illustrate a key signaling pathway and a typical experimental workflow in drug discovery.